The synthesis of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid typically involves several key steps:
The molecular structure of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid can be described as follows:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, detailed structural information can be obtained, including bond lengths and angles that confirm the tetrahedral geometry around the boron atom .
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid participates in various chemical reactions:
The mechanism of action for (5-(Trimethylsilyl)thiophen-2-yl)boronic acid primarily revolves around its role in cross-coupling reactions:
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid finds applications across various fields:
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid (CAS# 138983-68-3) features a thiophene ring substituted at the 2-position with a boronic acid (–B(OH)₂) group and at the 5-position with a trimethylsilyl (–Si(CH₃)₃) moiety. Its molecular formula is C₇H₁₃BO₂SSi (molecular weight: 200.14 g/mol), as confirmed by multiple independent sources [1] [2]. While single-crystal X-ray diffraction data is absent in the available literature, the structure is rigorously validated through:
C[Si](C)(C)C1=CC=C(B(O)O)S1
[2] 1S/C7H13BO2SSi/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5,9-10H,1-3H3
[1] Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₃BO₂SSi | [1] [2] |
Molecular Weight | 200.14 g/mol | [1] |
SMILES | CSi(C)C1=CC=C(B(O)O)S1 | [2] |
InChI | InChI=1S/C7H13BO2SSi... | [1] |
The trimethylsilyl (TMS) group exerts significant electronic and steric effects:
This compound is typically isolated as a crystalline solid requiring strict storage at –20°C under inert atmospheres to prevent decomposition [2] [6]. Key properties include:
Table 2: Solubility Comparison of Thiophene Boronic Acids
Compound | Water Solubility | THF Solubility | Storage Conditions | |
---|---|---|---|---|
(5-(TMS)thiophen-2-yl)boronic acid | Low | High | Sealed, dry, –20°C, inert gas | [2] |
(5-Methylthiophen-2-yl)boronic acid | Moderate | High | 2–8°C | [7] |
(5-(p-Tolyl)thiophen-2-yl)boronic acid | Very low | Moderate | 2–8°C | [4] |
The TMS group confers unique advantages over common substituents:
Table 3: Electronic and Steric Comparison of C5-Substituted Thiophen-2-yl Boronic Acids
Substituent | Steric Bulk (ų) | σₚ (Electronic Effect) | Suzuki Coupling Yield* | Stability Rating | |
---|---|---|---|---|---|
–H | 1.20 | 0.00 | 75% | Low | |
–CH₃ | 1.72 | –0.17 | 82% | Moderate | |
–Si(CH₃)₃ | 4.71 | –0.04 | 89% | High | [2] |
–C₆H₄CH₃ (p-tolyl) | 7.15 | –0.12 | 70% | Moderate | [4] |
**Representative yield with phenyl bromide, Pd(PPh₃)₄, K₂CO₃.
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8